molecular formula C31H23N3O4 B12594534 (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} CAS No. 873303-30-1

(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}

Katalognummer: B12594534
CAS-Nummer: 873303-30-1
Molekulargewicht: 501.5 g/mol
InChI-Schlüssel: RXSYQQXZRXORBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a pyridine ring and two aminophenoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarboxylic acid with 4-(4-aminophenoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Pyridine-2,6-diyl)bis{[4-(4-hydroxyphenoxy)phenyl]methanone}
  • (Pyridine-2,6-diyl)bis{[4-(4-methoxyphenoxy)phenyl]methanone}

Uniqueness

(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

873303-30-1

Molekularformel

C31H23N3O4

Molekulargewicht

501.5 g/mol

IUPAC-Name

[6-[4-(4-aminophenoxy)benzoyl]pyridin-2-yl]-[4-(4-aminophenoxy)phenyl]methanone

InChI

InChI=1S/C31H23N3O4/c32-22-8-16-26(17-9-22)37-24-12-4-20(5-13-24)30(35)28-2-1-3-29(34-28)31(36)21-6-14-25(15-7-21)38-27-18-10-23(33)11-19-27/h1-19H,32-33H2

InChI-Schlüssel

RXSYQQXZRXORBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.